2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Its structure features a pyridazine ring substituted with a nitrobenzyl group and a phenyl group, contributing to its chemical reactivity and potential applications.
This compound can be classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is specifically categorized as a pyridazinone, which is characterized by the presence of a pyridazine ring and a carbonyl group. The synthesis of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one has been documented in various studies, highlighting its potential as an antimicrobial and antifungal agent .
The synthesis of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common method includes the condensation of 4-nitrobenzaldehyde with 5-chloro-6-phenylpyridazin-3(2H)-one in the presence of a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions.
The compound can undergo various chemical reactions typical for pyridazinones, including:
The reactions are often facilitated by catalysts or specific reagents that enhance yield and selectivity. For instance, using Lewis acids like aluminum chloride can improve the efficiency of certain transformations .
The mechanism of action for 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one primarily involves its interaction with biological targets at the molecular level. It is believed to exert its effects through:
Data from studies indicate that these mechanisms contribute to its observed antimicrobial and antifungal activities .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized compounds .
The primary applications of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one include:
Pyridazinone derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have secured a pivotal position in both pharmaceutical discovery and agrochemical innovation. The inherent chemical versatility of the pyridazinone core—a six-membered ring featuring two adjacent nitrogen atoms—enables extensive structural modifications that translate to broad-spectrum biological activities. These compounds exhibit a remarkable capacity to interact with diverse biological targets, underpinning their therapeutic and pesticidal applications.
In medicinal chemistry, pyridazinone-based compounds have demonstrated clinical efficacy across multiple domains, exemplified by established drugs such as Zardaverine (a phosphodiesterase inhibitor for respiratory conditions), Levosimendan (a calcium sensitizer for heart failure), and Emorfazone (an analgesic) [3]. Contemporary research continues to expand their pharmacological repertoire, with recent studies revealing potent antibacterial activities against multidrug-resistant pathogens—a critical need in the antibiotic development pipeline. Against Gram-negative non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii, certain pyridazinone derivatives achieve minimum inhibitory concentration values in the low micromolar range (3.74–8.92 µM), rivaling or exceeding standard aminoglycoside therapies like Amikacin [3].
Agricultural chemistry leverages pyridazinone scaffolds for crop protection, capitalizing on their fungicidal and insecticidal properties. Structural hybrids incorporating thiadiazole or oxadiazole moieties demonstrate notable activity against phytopathogens such as Gibberella zeae and Fusarium oxysporum, achieving growth inhibition rates of 40–60% at concentrations of 50 µg/mL [4]. Furthermore, N-alkylated pyridazinones exhibit potent larvicidal effects against economically devastating pests like Plutella xylostella (diamondback moth), with some derivatives achieving 100% mortality at 100 mg/L concentrations [7]. This dual applicability across human health and agricultural sectors underscores the strategic importance of pyridazinone optimization in chemical discovery pipelines.
Table 1: Documented Biological Activities of Pyridazinone Derivatives, Including 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one
Activity Domain | Target Pathogen/Application | Key Metrics | Structural Determinants |
---|---|---|---|
Antibacterial [3] | Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Acinetobacter baumannii | MIC range: 3.74–17.85 µM | Presence of electron-withdrawing groups (NO₂, F), carboxylic acid derivatives |
Antifungal [4] | Gibberella zeae, Fusarium oxysporum | 40.4–60.5% growth inhibition at 50 µg/mL | Thiadiazole/oxadiazole hybrids, sulfone oxidation products |
Insecticidal [7] | Plutella xylostella (diamondback moth) | 84–100% mortality at 100 mg/L | ortho-NO₂ or ortho-CH₃O benzyl substituents |
Neurotherapeutic (potential) [5] | Alpha-synuclein fibril aggregation | Inactive in current derivatives | Requires specific 2,4,6-trisubstituted aryl pharmacophore |
2-(4-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one (CAS: 941972-18-5; Molecular Formula: C₁₇H₁₃N₃O₃; MW: 307.31 g/mol) exemplifies targeted molecular design within the pyridazinone class. This compound integrates three distinct pharmacophoric elements: a pyridazinone heterocycle serving as a hydrogen-bond acceptor/donor platform, a lipophilic phenyl ring enhancing membrane permeability, and a para-nitrobenzyl group providing electronic asymmetry and redox sensitivity. The nitro group (-NO₂) is particularly consequential, functioning not merely as an electron-withdrawing substituent but as a potential site for metabolic activation or reduction to reactive intermediates like hydroxylamines or amines [1] [5].
Synthetically, this molecule is typically accessed through condensation reactions between 5-chloro-6-phenylpyridazin-3(2H)-one and 4-nitrobenzaldehyde under reflux conditions in polar aprotic solvents like dimethylformamide, yielding the product in approximately 68% yield after optimization [1] [4]. Alternative routes involve N-alkylation of the pyridazinone nitrogen using 4-nitrobenzyl halides in acetone or acetonitrile, with bromides proving superior to chlorides in reaction kinetics [4]. The molecular architecture is characterized by spectroscopic signatures including a carbonyl stretch at ≈1670 cm⁻¹ in infrared spectroscopy and distinct aromatic proton clusters between 6.64–8.40 ppm in proton nuclear magnetic resonance spectroscopy [1] [4].
Table 2: Physicochemical and Structural Properties of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one
Property | Value/Characteristic | Analytical Method | Functional Implication |
---|---|---|---|
Molecular Weight | 307.31 g/mol | Calculated | Optimal for bioavailability |
Solubility | Soluble in DMSO, ethanol; limited aqueous solubility | Experimental | Formulation challenges for in vivo studies |
Key IR Absorption | 1678 cm⁻¹ (C=O stretch) | FT-IR | Confirms lactam structure |
Characteristic ¹H NMR Signal | 5.30–6.31 ppm (benzyl CH₂) | NMR (500 MHz, acetone-d6) | Verifies N-alkylation |
Electronic Features | Electron-deficient aryl system | DFT calculations (B3LYP/6-31++G(d,p)) | Facilitates nucleophilic substitution at NO₂ group |
The molecule’s reactivity profile enables further chemical diversification. The nitro group undergoes facile reduction to amines using catalytic hydrogenation or metal/acid systems, allowing access to analogs with altered electronic and steric properties [1]. Additionally, the benzylic methylene group (-CH₂-) adjacent to the electron-deficient ring is susceptible to oxidation, forming aldehyde derivatives that serve as intermediates for Schiff base condensations—a strategy employed in prodrug development. Computational analyses (DFT at B3LYP/6-31++G(d,p) level) reveal a polarized electron distribution, with the highest occupied molecular orbital localized over the pyridazinone ring and lowest unoccupied molecular orbital centered on the nitroaryl system, suggesting intramolecular charge transfer capability relevant to photodynamic applications [3].
Despite promising biological profiles, several underexplored dimensions persist in the development of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one and analogous pyridazinones. A critical limitation involves the incomplete mechanistic elucidation of its antimicrobial action. While molecular docking suggests potential inhibition of bacterial enzymes like those in Staphylococcus aureus (PDB: 1JIJ) and Pseudomonas aeruginosa (PDB: 2UV0), empirical validation through enzymatic assays or binding affinity measurements remains lacking [3]. The precise target engagement—whether involving penicillin-binding proteins, DNA gyrase, or efflux pump modulation—demands rigorous biochemical confirmation to guide rational optimization.
Significant metabolic and pharmacokinetic uncertainties also hinder translational progress. No published data exists on the compound’s absorption, distribution, metabolism, and excretion properties, cytochrome P450 interactions, or plasma stability. The lipophilic nature (calculated logP ≈ 3.2) and moderate molecular weight (307.31 g/mol) suggest potential permeability challenges, necessitating formulation strategies like nanoencapsulation or prodrug derivatization [1]. The nitro group poses particular concerns regarding possible nitroreductase activation leading to reactive species—a property that could be harnessed for selective toxicity in hypoxic tumor environments or resistant biofilms, but which equally raises safety considerations requiring preclinical toxicology studies.
Figure: Synthesis and Optimization Pathways for Pyridazinone Derivatives
Primary Route: 5-Chloro-6-phenylpyridazin-3(2H)-one + 4-Nitrobenzaldehyde → Reflux in DMF → 2-(4-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one (68% yield) Derivatization Strategies: 1. Nitro Reduction: Compound + SnCl₂/HCl or H₂/Pd-C → Aryl amine analog 2. N-Alkylation/Carboxylation: Compound + Ethyl bromoacetate → Ester → NaOH hydrolysis → Carboxylic acid derivative 3. Hybridization: Compound + Thiadiazole/oxadiazole building blocks → Molecular hybrids
Furthermore, the structural diversity of evaluated analogs remains narrow. Exploration of bioisosteric replacements for the nitro group—such as cyano (-CN), trifluoromethyl (-CF₃), or sulfone (-SO₂CH₃)—could enhance potency while mitigating potential metabolic liabilities [5]. Recent studies on alpha-synuclein inhibitors demonstrate that 2,6-dinitro-4-trifluoromethyl substitution patterns enhance fibril binding, suggesting unexplored opportunities in neurological applications [5]. However, 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one itself showed no activity in Thioflavin-T assays for amyloid inhibition, indicating target specificity gaps [5]. Agricultural applications similarly suffer from insufficient structure-activity relationship studies; optimal positioning of electron-withdrawing groups (ortho vs. para) on the benzyl ring for insecticidal activity requires systematic investigation beyond initial screens against Plutella xylostella [7].
Finally, formulation science gaps impede practical deployment. No studies address the compound’s stability under field conditions (UV exposure, hydrolysis), controlled-release mechanisms, or synergistic combinations with commercial fungicides/insecticides. Addressing these multidisciplinary challenges through collaborative chemistry-biology-engineering approaches will unlock the full potential of this versatile heterocyclic system.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9